SK-575-Neg: A Potent and Selective MEK1 Inhibitor - A Technical Overview
SK-575-Neg: A Potent and Selective MEK1 Inhibitor - A Technical Overview
Introduction
SK-575-Neg is a novel, investigational small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK cascade is a hallmark of many human cancers, making it a key target for therapeutic intervention. SK-575-Neg demonstrates high potency and selectivity for MEK1, offering a promising new approach for the treatment of various malignancies driven by MAPK pathway activation. This document provides a detailed overview of the mechanism of action, experimental protocols, and key preclinical data for SK-575-Neg.
Core Mechanism of Action
SK-575-Neg is an ATP-competitive inhibitor of MEK1. It binds to the kinase domain of MEK1, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. By inhibiting this key step in the signaling cascade, SK-575-Neg effectively blocks the pro-proliferative and pro-survival signals that are constitutively active in many tumor types. The inhibition of ERK1/2 phosphorylation leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Quantitative Data
The inhibitory activity of SK-575-Neg has been characterized in various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Inhibition of MEK1 by SK-575-Neg
| Parameter | Value | Description |
| IC50 (MEK1) | 15 nM | Half-maximal inhibitory concentration against purified human MEK1 enzyme. |
| Ki (MEK1) | 5 nM | Inhibitor constant for MEK1, indicating high binding affinity. |
| Selectivity | >100-fold | Selectivity for MEK1 over other related kinases (e.g., MEK2, MKK3, MKK4). |
Table 2: Cellular Activity of SK-575-Neg in A375 Melanoma Cells (BRAF V600E Mutant)
| Assay | Endpoint | Value |
| Phospho-ERK1/2 Inhibition | IC50 | 25 nM |
| Cellular Proliferation | GI50 | 50 nM |
| Apoptosis Induction | EC50 (Caspase 3/7 Activity) | 100 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. MEK1 Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of SK-575-Neg against purified human MEK1.
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Materials:
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Recombinant human MEK1 enzyme (active).
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Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
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ATP (10 µM).
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Biotinylated ERK1 (inactive) as a substrate.
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SK-575-Neg (serial dilutions).
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HTRF KinEASE-STK S1 kit (Cisbio).
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Procedure:
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A solution of MEK1 enzyme is prepared in kinase buffer.
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SK-575-Neg is added at various concentrations (typically from 1 nM to 100 µM) to the enzyme solution and incubated for 15 minutes at room temperature.
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The kinase reaction is initiated by adding a mixture of ATP and biotinylated ERK1 substrate.
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The reaction is allowed to proceed for 60 minutes at 30°C.
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The reaction is stopped by the addition of HTRF detection reagents (Europium-labeled anti-phospho-ERK1/2 antibody and Streptavidin-XL665).
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The plate is incubated for 60 minutes at room temperature to allow for signal development.
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The HTRF signal is read on a compatible plate reader.
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The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.
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2. Western Blot Analysis of Phospho-ERK1/2 Inhibition in Cells
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Objective: To assess the ability of SK-575-Neg to inhibit the phosphorylation of ERK1/2 in a cellular context.
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Materials:
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A375 human melanoma cells.
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RPMI-1640 medium supplemented with 10% FBS.
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SK-575-Neg (various concentrations).
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RIPA lysis buffer with protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH.
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HRP-conjugated secondary antibodies.
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ECL Western blotting substrate.
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Procedure:
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A375 cells are seeded in 6-well plates and allowed to adhere overnight.
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The cells are treated with various concentrations of SK-575-Neg for 2 hours.
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Following treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer.
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The total protein concentration of the lysates is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
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The membrane is incubated with primary antibodies overnight at 4°C.
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The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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The protein bands are visualized using an ECL substrate and an imaging system.
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Densitometry analysis is performed to quantify the levels of phospho-ERK1/2 relative to total ERK1/2 and the loading control (GAPDH).
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Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of SK-575-Neg on MEK1.
Experimental Workflow
Caption: Workflow for Western blot analysis of phospho-ERK1/2 inhibition by SK-575-Neg.
